molecular formula C18H17ClN2O3 B11206150 2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(4-methylbenzyl)acetamide

2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B11206150
M. Wt: 344.8 g/mol
InChI Key: ZWDLVDBOQMFDRK-UHFFFAOYSA-N
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Description

2-(6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-[(4-methylphenyl)methyl]acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzoxazine ring, a chloro substituent, and an acetamide group

Preparation Methods

The synthesis of 2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-[(4-methylphenyl)methyl]acetamide involves several steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-(6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-[(4-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The benzoxazine ring and chloro substituent play crucial roles in binding to enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar compounds include:

  • 6-Chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid
  • 2-(6-Chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
  • Methyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate

These compounds share structural similarities but differ in their functional groups and specific substituents, which influence their chemical reactivity and applications .

Properties

Molecular Formula

C18H17ClN2O3

Molecular Weight

344.8 g/mol

IUPAC Name

2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C18H17ClN2O3/c1-12-2-4-13(5-3-12)9-20-17(22)10-21-15-8-14(19)6-7-16(15)24-11-18(21)23/h2-8H,9-11H2,1H3,(H,20,22)

InChI Key

ZWDLVDBOQMFDRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)COC3=C2C=C(C=C3)Cl

Origin of Product

United States

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